Methyl 2-(4-chloroanilino)-2-oxoacetate
Description
Methyl 2-(4-chloroanilino)-2-oxoacetate is an organic compound with the molecular formula C₉H₈ClNO₃, featuring a methyl ester group, a 4-chloro-substituted anilino moiety, and a ketone functionality. This compound is synthesized via methods such as the Bamford–Stevens reaction, followed by silica gel column chromatography, yielding a white solid with a reported 39% yield . The compound serves as a key intermediate in pharmaceuticals, agrochemicals, and materials science due to its reactive α-ketoester and anilino groups.
Properties
CAS No. |
41374-66-7 |
|---|---|
Molecular Formula |
C9H8ClNO3 |
Molecular Weight |
213.62 g/mol |
IUPAC Name |
methyl 2-(4-chloroanilino)-2-oxoacetate |
InChI |
InChI=1S/C9H8ClNO3/c1-14-9(13)8(12)11-7-4-2-6(10)3-5-7/h2-5H,1H3,(H,11,12) |
InChI Key |
DVCNIZWLRANNMP-UHFFFAOYSA-N |
SMILES |
COC(=O)C(=O)NC1=CC=C(C=C1)Cl |
Canonical SMILES |
COC(=O)C(=O)NC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Reactivity and Properties
- Halogen vs. Alkyl Groups : The chloro substituent in the parent compound (4-Cl) is electron-withdrawing, enhancing electrophilic reactivity at the α-ketoester group. In contrast, ethyl or isopropyl substituents (e.g., ) introduce steric bulk, slowing nucleophilic attacks but increasing lipophilicity (e.g., XLogP3 = 2.5 for ethyl 3-chloro-2-methyl analog ).
- Nitro and Sulfonamide Groups: The nitro group in ethyl 2-(4-methyl-3-nitroanilino)-2-oxoacetate strongly withdraws electrons, making the anilino nitrogen less basic but more reactive in reduction reactions. The sulfonamide group in adds hydrogen-bonding capacity, improving aqueous solubility (critical for pharmaceuticals).
Ester Group Modifications
- Methyl vs. Ethyl Esters : Ethyl esters (e.g., ) generally increase molecular weight and lipophilicity compared to methyl esters. For instance, replacing methyl with ethyl in the 3-chloro-2-methyl analog raises the molecular weight from 213.62 to 241.67 g/mol .
- Carboxylic Acid Derivatives : The free acid form () exhibits higher polarity (water solubility ~9 µg/mL for a related compound ), enabling salt formation for bioavailability enhancement.
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